molecular formula C21H18ClNO2S2 B5458898 (5E)-5-[[5-chloro-2-[(2-methylphenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[5-chloro-2-[(2-methylphenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5458898
M. Wt: 416.0 g/mol
InChI Key: QGDHRGSYBAWYLK-XDHOZWIPSA-N
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Description

The compound (5E)-5-[[5-chloro-2-[(2-methylphenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a unique combination of functional groups that contribute to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[5-chloro-2-[(2-methylphenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method includes the condensation of 5-chloro-2-[(2-methylphenyl)methoxy]benzaldehyde with 3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound (5E)-5-[[5-chloro-2-[(2-methylphenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-enyl group can be reduced to form a saturated alkyl chain.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted aromatic derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the thiazolidinone core is known for its potential antimicrobial and anti-inflammatory properties. This compound could be investigated for its activity against various pathogens or its ability to modulate inflammatory pathways.

Medicine

In medicine, derivatives of thiazolidinones have been studied for their potential as therapeutic agents. This compound could be explored for its efficacy in treating diseases such as cancer, diabetes, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[[5-chloro-2-[(2-methylphenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The aromatic and alkyl groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-[[5-chloro-2-[(2-methylphenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazolidinone core, along with the aromatic and alkyl groups, allows for diverse chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

(5E)-5-[[5-chloro-2-[(2-methylphenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO2S2/c1-3-10-23-20(24)19(27-21(23)26)12-16-11-17(22)8-9-18(16)25-13-15-7-5-4-6-14(15)2/h3-9,11-12H,1,10,13H2,2H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDHRGSYBAWYLK-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)Cl)C=C3C(=O)N(C(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)Cl)/C=C/3\C(=O)N(C(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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